molecular formula C18H14ClNO3S B413794 ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE

ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE

Cat. No.: B413794
M. Wt: 359.8g/mol
InChI Key: JNGBONHRTUCXSH-UHFFFAOYSA-N
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Description

ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE is a complex organic compound that features a benzo[b]thiophene core, a chlorine substituent, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE typically involves multiple steps. One common route starts with the preparation of 3-chloro-benzo[b]thiophene-2-carboxylic acid, which is then coupled with 2-amino-benzoic acid ethyl ester under specific reaction conditions. The coupling reaction often requires the use of coupling agents such as carbonyl diimidazole or thionyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethyl ester group, for example, enhances its solubility and bioavailability, making it a more versatile compound for various applications.

Properties

Molecular Formula

C18H14ClNO3S

Molecular Weight

359.8g/mol

IUPAC Name

ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C18H14ClNO3S/c1-2-23-18(22)11-7-3-5-9-13(11)20-17(21)16-15(19)12-8-4-6-10-14(12)24-16/h3-10H,2H2,1H3,(H,20,21)

InChI Key

JNGBONHRTUCXSH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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